![molecular formula C12H18N4O3 B2990387 N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide CAS No. 477768-36-8](/img/structure/B2990387.png)
N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide: is an organic compound with the molecular formula C12H18N4O3 and a molecular weight of 266.30 g/mol This compound is characterized by its unique structure, which includes a nitropyridine moiety and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitropyridine and 3,3-dimethylbutanamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted butanamides.
Scientific Research Applications
N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
N,2,3-trimethyl-2-isopropylbutanamide: Similar in structure but with different functional groups.
N,N-dimethyl-2-isopropylbutanamide: Another related compound with distinct properties.
Uniqueness: N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide is unique due to its specific combination of a nitropyridine moiety and a butanamide backbone, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)9(11(17)13-4)15-10-8(16(18)19)6-5-7-14-10/h5-7,9H,1-4H3,(H,13,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWXVCBTFKGWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2990304.png)
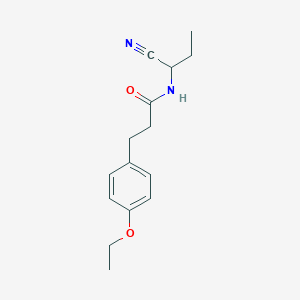
![7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2990308.png)
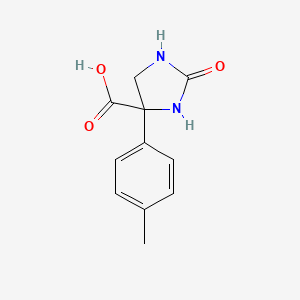
![N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2990313.png)
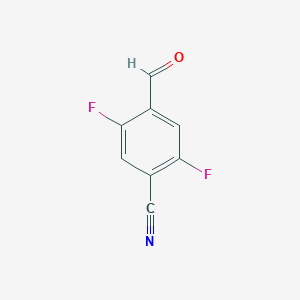
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile](/img/structure/B2990317.png)
![(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990318.png)
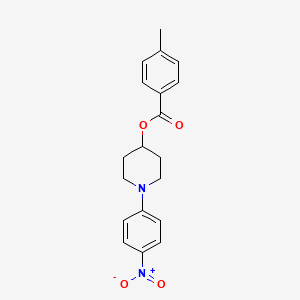
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2990321.png)
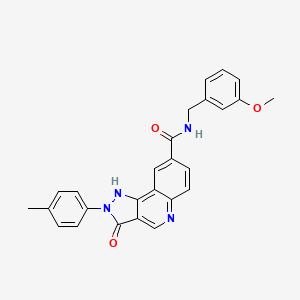
![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3-methyl-1-adamantyl)methanone](/img/structure/B2990325.png)
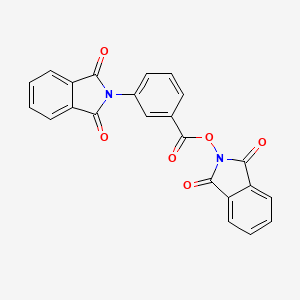
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2990327.png)
